molecular formula C23H26N2O6 B4039191 5-(4-(Allyloxy)-3-methoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

5-(4-(Allyloxy)-3-methoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B4039191
M. Wt: 426.5 g/mol
InChI Key: IUEFOKZVPLAVEZ-UHFFFAOYSA-N
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Description

This compound features a 3-hydroxy-pyrrol-2-one core with distinct substituents:

  • Position 4: A furan-2-carbonyl moiety, contributing to π-electron delocalization and steric constraints.
  • Position 5: A 4-(allyloxy)-3-methoxyphenyl group, enhancing lipophilicity and offering reactive sites for further modifications (e.g., allyl oxidation or crosslinking).
  • Position 3: A hydroxyl group, enabling hydrogen bonding and tautomerism .

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxy-4-prop-2-enoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-5-12-30-16-9-8-15(14-18(16)29-4)20-19(21(26)17-7-6-13-31-17)22(27)23(28)25(20)11-10-24(2)3/h5-9,13-14,20,27H,1,10-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEFOKZVPLAVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=C(C=C3)OCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-(Allyloxy)-3-methoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound with potential biological activities. Its structure includes functional groups that may contribute to various pharmacological effects, making it a candidate for research in medicinal chemistry.

  • Molecular Formula : C23H26N2O6
  • Molecular Weight : 426.5 g/mol
  • Purity : Typically around 95%.

Antibacterial Activity

Research has indicated that compounds similar in structure to this compound exhibit significant antibacterial properties. For instance, studies on related pyrrole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antibacterial activity is often correlated with the presence of specific substituents on the pyrrole ring, which influence the compound's interaction with bacterial cell membranes .

Antitumor Activity

Compounds bearing similar furan and pyrrole moieties have been investigated for their antitumor properties. In particular, studies have demonstrated that certain derivatives can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the dimethylamino group is believed to enhance cellular uptake and cytotoxicity against cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound class has also been explored. Research indicates that derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Allyloxy Group : Enhances lipophilicity, improving membrane permeability.
  • Dimethylamino Group : Increases basicity, potentially enhancing interaction with biological targets.
  • Furan Carbonyl : Contributes to the electrophilic nature of the compound, facilitating interactions with nucleophiles in biological systems .

Study 1: Antibacterial Screening

A study evaluated several pyrrole derivatives, including compounds structurally related to this compound for antibacterial efficacy. Results showed that compounds with a methoxy substitution exhibited enhanced activity against Staphylococcus aureus, suggesting a promising avenue for developing new antibiotics .

Study 2: Antitumor Evaluation

In vitro studies demonstrated that a related compound significantly reduced the viability of human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the potential of these compounds in cancer therapy .

Scientific Research Applications

The compound 5-(4-(Allyloxy)-3-methoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one has garnered attention in various scientific research applications due to its unique structural features and potential pharmacological properties. This article explores its applications across different fields, including medicinal chemistry, drug design, and material science.

Molecular Formula

  • C : 23
  • H : 26
  • N : 2
  • O : 6

Molecular Weight

  • Approximately 426.46 g/mol

Anticancer Activity

Research has indicated that compounds similar to this pyrrolone exhibit significant anticancer properties. The furan-2-carbonyl moiety is believed to play a role in inducing apoptosis in cancer cells. Studies have shown that derivatives of pyrrolones can inhibit tumor growth by interfering with cell cycle progression and promoting cell death pathways.

Analgesic Properties

The dimethylaminoethyl group is associated with analgesic effects, making this compound a candidate for pain management therapies. Preliminary studies suggest that it may work through mechanisms similar to opioids but with reduced side effects, potentially offering a safer alternative for chronic pain treatment.

Neuroprotective Effects

Given its structural attributes, this compound may also exhibit neuroprotective properties. Research into similar compounds has shown potential in protecting neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

Lead Compound Development

The unique structure of this compound makes it an attractive lead for the development of new drugs targeting various diseases. Its ability to modify biological pathways suggests potential for further optimization through structure-activity relationship (SAR) studies.

Synthesis of Analogues

Synthetic chemists are exploring the modification of this compound to generate analogues with enhanced potency or selectivity for specific biological targets. For instance, altering the substituents on the pyrrole ring can lead to derivatives with improved pharmacokinetic profiles.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for creating materials with specific mechanical and thermal properties. Its functional groups allow for chemical bonding within polymer chains, enhancing material stability and performance.

Nanotechnology

In nanotechnology, derivatives of this compound are being explored as agents for drug delivery systems due to their ability to encapsulate therapeutic agents effectively while providing controlled release profiles.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrrolone derivative inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. The results indicated a significant reduction in tumor size in vivo models when treated with the compound .

Case Study 2: Analgesic Effects

Research conducted at a leading pharmaceutical institute showed that the analgesic effects of a similar dimethylaminoethyl-substituted pyrrolone were comparable to traditional opioid medications but resulted in fewer side effects such as nausea and sedation .

Chemical Reactions Analysis

Hydroxyl Group (-OH)

  • Esterification/Acylation : Reacts with acetyl chloride or anhydrides to form esters.

  • Oxidation : Under strong oxidizing conditions (e.g., KMnO₄), the hydroxyl group may oxidize to a ketone .

Allyloxy Group (-O-CH₂-CH=CH₂)

  • Claisen Rearrangement : Heating induces rearrangement to form γ,δ-unsaturated carbonyl derivatives.

  • Oxidation : Ozonolysis cleaves the double bond, yielding aldehydes or ketones .

Furan-2-carbonyl Group

  • Nucleophilic Addition : Reacts with hydrazines to form hydrazones.

  • Condensation Reactions : Participates in Knoevenagel or Aldol condensations with active methylene compounds .

Dimethylaminoethyl Group (-N(CH₃)₂)

  • Quaternization : Reacts with alkyl halides to form quaternary ammonium salts.

  • Protonation : Acts as a weak base, forming water-soluble salts in acidic conditions .

Table 1: Optimization of Reaction Conditions for Pyrrol-2-one Derivatives

EntrySolventTemp (°C)Time (h)Yield (%)
1MeOH401.536
2EtOH + AcOH40272
3Dioxane80464

Table 2: Substituent Compatibility in MCRs

Aldehyde SubstituentAmine TypeYield Range (%)
MethoxyPrimary alkyl65–78
HalogenAromatic43–68
AllylBenzyl55–70

Mechanistic Insights

  • Ring-Opening and Reclosure : The furan-3-one undergoes nucleophilic attack by amines, leading to ring opening. Subsequent cyclization forms the pyrrol-2-one core (e.g., S(6) loop formation via intramolecular H-bonding) .

  • Acid-Catalyzed Dehydration : Enhances yields by promoting the elimination of water during cyclization .

Analytical Characterization

  • NMR :

    • ¹H NMR (DMSO-d₆) : Signals at δ 6.7–7.5 ppm (aromatic protons), δ 5.6–6.1 ppm (allyl CH₂), δ 3.2–3.5 ppm (N(CH₃)₂) .

    • ¹³C NMR : Carbonyl resonances at ~170 ppm (pyrrolone C=O), 160–165 ppm (furan carbonyl) .

  • IR : Strong bands at 1700–1720 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (O-H/N-H) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of the target compound with analogous pyrrol-2-one derivatives:

Compound Position 1 Substituent Position 4 Substituent Position 5 Substituent Notable Properties
Target Compound 2-(Dimethylamino)ethyl Furan-2-carbonyl 4-(Allyloxy)-3-methoxyphenyl High polarity (dimethylamino group); reactive allyloxy group
Compound 23 2-Hydroxypropyl 4-Methylbenzoyl 4-Trifluoromethoxyphenyl Enhanced metabolic stability (CF3 group); moderate lipophilicity
Compound 25 2-Hydroxypropyl 4-Methylbenzoyl 3-Trifluoromethylphenyl Electron-withdrawing CF3 group may reduce electron density at the core
Compound 30 2-Hydroxypropyl 4-Methylbenzoyl 3,5-Dichlorophenyl Halogenated aryl group increases halogen bonding potential
Compound 35 3-Methoxypropyl 4-Methylbenzoyl 4-Isopropylphenyl Methoxypropyl enhances solubility; isopropyl group increases steric bulk
5-(4-Ethoxy-3-methoxyphenyl)-...-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 2-Furylmethyl 3-Fluoro-4-methylbenzoyl 4-Ethoxy-3-methoxyphenyl Fluorinated benzoyl group may enhance bioavailability
4-(Furan-2-carbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one 3-Methoxypropyl Furan-2-carbonyl 4-Hydroxy-3-methoxyphenyl Hydroxyl group at para position increases hydrogen bonding capacity

Key Structural and Functional Insights:

Position 4 Substituents :

  • The furan-2-carbonyl group in the target compound and ’s analog introduces a smaller, less electron-withdrawing moiety compared to benzoyl derivatives (e.g., 4-methylbenzoyl in ). This may reduce steric hindrance and alter electronic interactions with biological targets .
  • Fluorinated benzoyl groups () enhance metabolic stability and membrane permeability .

Position 5 Substituents :

  • The 4-(allyloxy)-3-methoxyphenyl group in the target compound provides a reactive allyl ether, which is absent in analogs with hydroxyl () or halogenated aryl groups (). This moiety may facilitate further chemical modifications or participate in redox reactions .
  • Halogenated phenyl groups (e.g., 3,5-dichlorophenyl in Compound 30) enhance halogen bonding but increase molecular weight and lipophilicity .

Spectroscopic and Physical Properties :

  • The target compound’s furan-2-carbonyl group would exhibit distinct 13C-NMR signals (~160-165 ppm for carbonyl carbons) compared to benzoyl derivatives (~165-170 ppm) .
  • Melting points for similar compounds range from 205–254°C (), suggesting the target compound may exhibit comparable thermal stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing pyrrol-2-one derivatives like this compound, and how can reaction yields be optimized?

  • Answer : Synthesis of pyrrol-2-one derivatives often involves base-assisted cyclization or condensation reactions. For example, cyclization of substituted benzaldehydes with amines under reflux conditions (e.g., in MeOH or EtOH) is a common approach. Yields can be improved by optimizing reaction time, temperature, and stoichiometry. In one protocol, refluxing for 10 hours followed by recrystallization from methanol achieved 18% yield for a structurally similar compound . Precipitation on ice and solvent selection (e.g., THF for solubility) are critical for purification.

Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?

  • Answer : Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and hydrogen bonding (e.g., hydroxy groups at δ 10–12 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : For molecular weight validation (e.g., m/z 420.0893 [M+H]+ for a dichloro-substituted analog) .
  • FTIR : To identify functional groups like carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3400 cm⁻¹) .
  • Melting Point Analysis : To assess purity (e.g., 245–247°C for a related compound) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For instance, studies on ethyl 4-hydroxy-pyrrole carboxylate derivatives used DFT to analyze charge distribution and tautomeric stability, revealing intramolecular hydrogen bonding that influences reactivity . Such models guide functionalization strategies for targeted bioactivity.

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for complex heterocycles like this compound?

  • Answer :

  • X-ray Crystallography : Resolves ambiguities in stereochemistry. For example, X-ray data confirmed the Z-configuration of enone moieties in pyrazol-4-yl derivatives .
  • 2D NMR (COSY, HSQC) : Maps coupling interactions to distinguish regioisomers. A study on pyrrol-2-ones used HSQC to assign quaternary carbons adjacent to hydroxyl groups .
  • Comparative Analysis : Cross-referencing with structurally characterized analogs (e.g., Acta Crystallographica reports) helps validate assignments .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?

  • Answer :

  • Variation of Substituents : Systematic modification of groups like the allyloxy, methoxyphenyl, or furan-2-carbonyl moieties can identify pharmacophores. For example, replacing methoxy with chloro in benzaldehyde precursors altered antibacterial activity in related compounds .
  • In Silico Docking : Molecular docking against target proteins (e.g., kinases) predicts binding affinity. A study on pyrazol-4-yl derivatives used AutoDock to correlate substituent polarity with inhibitory potency .
  • Pharmacokinetic Profiling : Assess logP (via HPLC) and metabolic stability (e.g., cytochrome P450 assays) to prioritize analogs .

Q. What experimental controls are critical when assessing the stability of this compound under varying pH or temperature conditions?

  • Answer :

  • For pH Stability : Use buffered solutions (pH 1–13) and monitor degradation via HPLC at intervals (e.g., 24, 48, 72 hours). A study on pyrrol-2-ones identified hydrolysis of the lactone ring under alkaline conditions .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) detect decomposition points. For example, a related compound showed stability up to 200°C, with degradation at higher temperatures .

Methodological Best Practices

Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?

  • Answer : Use Schlenk lines or gloveboxes under inert gas (N₂/Ar). For example, reactions involving dimethylaminoethyl groups require anhydrous solvents (e.g., THF distilled over Na/benzophenone) to prevent side reactions . Quenching with ice-water and rapid filtration minimizes exposure .

Q. What chromatographic techniques are optimal for purifying polar derivatives of this compound?

  • Answer :

  • Flash Chromatography : Use gradients of ethyl acetate/hexane (for moderate polarity) or DCM/MeOH (for high polarity). A study achieved >95% purity for a hydroxy-substituted pyrrol-2-one using silica gel columns .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (+0.1% TFA) resolve closely related impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-(Allyloxy)-3-methoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Reactant of Route 2
Reactant of Route 2
5-(4-(Allyloxy)-3-methoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

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